molecular formula C13H18Cl2N4O2 B8004330 Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate CAS No. 1415800-39-3

Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B8004330
CAS No.: 1415800-39-3
M. Wt: 333.21 g/mol
InChI Key: NBONPRYXSNXGNW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H18Cl2N4O2 It is characterized by the presence of a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via a nucleophilic substitution reaction. This involves reacting a pyrimidine derivative with chlorine atoms at the 2 and 6 positions with an appropriate nucleophile.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dichloropyrimidine moiety, potentially reducing the chlorine atoms to hydrogen.

    Substitution: The dichloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its dichloropyrimidine moiety is particularly useful in the design of inhibitors for enzymes that recognize pyrimidine derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine analogs are effective.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(2,4-dichloropyrimidin-6-ylamino)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate is unique due to the specific positioning of the dichloropyrimidine moiety and the pyrrolidine ring This configuration provides distinct chemical properties and reactivity patterns compared to similar compounds

Properties

IUPAC Name

tert-butyl 3-[(2,6-dichloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-5-4-8(7-19)16-10-6-9(14)17-11(15)18-10/h6,8H,4-5,7H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBONPRYXSNXGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119133
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415800-39-3
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415800-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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